molecular formula C10H15N3O4 B2754862 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1506512-05-5

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2754862
CAS No.: 1506512-05-5
M. Wt: 241.247
InChI Key: NDAGCIJPZHOZPG-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid include other Boc-protected pyrazole derivatives and pyrazole carboxylic acids. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for particular synthetic and research applications.

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-11-13(4)7(6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAGCIJPZHOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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